molecular formula C22H22ClN3O3 B11024305 N-[2-(butylcarbamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-[2-(butylcarbamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11024305
M. Wt: 411.9 g/mol
InChI Key: OEOXMGGFUZGWHS-UHFFFAOYSA-N
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Description

N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a butylamino group, a chlorophenyl group, and an isoxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the butylamino and chlorophenyl groups via substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH levels. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

  • N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-2-METHOXYBENZAMIDE
  • N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-2-[METHYL(METHYLSULFONYL)AMINO]BENZAMIDE

Comparison: Compared to similar compounds, N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE stands out due to its unique isoxazole ring and chlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H22ClN3O3/c1-3-4-13-24-21(27)16-10-6-8-12-18(16)25-22(28)19-14(2)29-26-20(19)15-9-5-7-11-17(15)23/h5-12H,3-4,13H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

OEOXMGGFUZGWHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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